molecular formula C9H7ClFIO2 B14024657 Ethyl 3-chloro-2-fluoro-6-iodobenzoate

Ethyl 3-chloro-2-fluoro-6-iodobenzoate

Cat. No.: B14024657
M. Wt: 328.50 g/mol
InChI Key: OWXAGIDPAWPGKF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C9H7ClFIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-fluoro-6-iodobenzoate can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and iodine substituents onto a benzoic acid derivative. One common method involves the following steps:

    Halogenation: Starting with a suitable benzoic acid derivative, chlorine and fluorine atoms are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of the corresponding hydrocarbon.

    Oxidation: Oxidative reactions can modify the ester group or the aromatic ring, leading to the formation of carboxylic acids or quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

    Reduction: Formation of the corresponding hydrocarbon or partially reduced intermediates.

    Oxidation: Formation of carboxylic acids, quinones, or other oxidized derivatives.

Scientific Research Applications

Ethyl 3-chloro-2-fluoro-6-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a probe in biochemical assays due to its unique halogen substituents.

    Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-2-fluoro-6-bromobenzoate
  • Ethyl 3-chloro-2-fluoro-6-iodobenzoate
  • Ethyl 3-chloro-2-fluoro-6-chlorobenzoate

Uniqueness

This compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated benzoates. The combination of chlorine, fluorine, and iodine substituents provides a unique electronic environment, influencing the compound’s reactivity and interactions in various applications.

Properties

Molecular Formula

C9H7ClFIO2

Molecular Weight

328.50 g/mol

IUPAC Name

ethyl 3-chloro-2-fluoro-6-iodobenzoate

InChI

InChI=1S/C9H7ClFIO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2H2,1H3

InChI Key

OWXAGIDPAWPGKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Cl)I

Origin of Product

United States

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